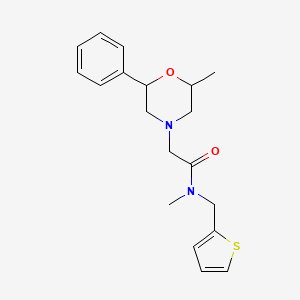![molecular formula C20H20N4O3 B7534294 N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway in cancer development.
Mecanismo De Acción
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide inhibits the interaction between p53 and MDM2, which is a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby suppressing its tumor-suppressive functions. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide binds to the p53-binding pocket of MDM2, preventing the interaction between p53 and MDM2 and thereby stabilizing p53 levels in cancer cells.
Biochemical and Physiological Effects:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its high potency and selectivity for the p53-MDM2 interaction. This makes it an ideal tool for studying the role of p53 in cancer development. However, one limitation of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide treatment. Additionally, the combination of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the use of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide in clinical trials for cancer treatment is an exciting prospect that warrants further investigation.
Conclusion:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is a promising small molecule inhibitor of the p53-MDM2 interaction that has shown significant potential in cancer research. Its high potency and selectivity make it an ideal tool for studying the role of p53 in cancer development. Future research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide will undoubtedly shed more light on its potential as a cancer therapy.
Métodos De Síntesis
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 4-bromo-2-chloroacetanilide with morpholine-4-carbonyl chloride to form N-(4-bromo-2-chloroacetanilido)-N-(morpholine-4-carbonyl)amine. This intermediate is then reacted with 3-(benzyloxy)aniline to form the final product, N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(18-16-6-1-2-7-17(16)22-23-18)21-13-14-4-3-5-15(12-14)20(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLQLZSZAOZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

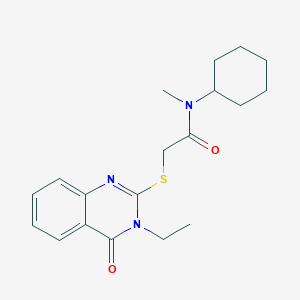
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
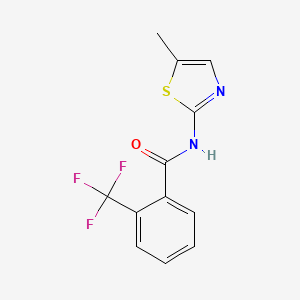
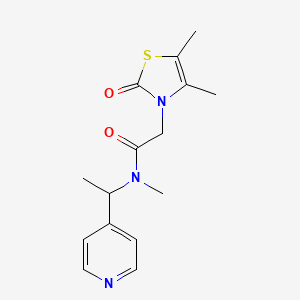
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
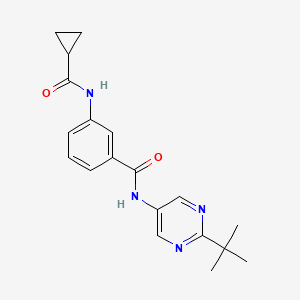
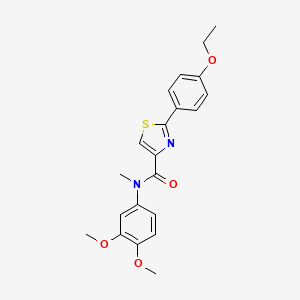
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
